1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Description
1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a useful research compound. Its molecular formula is C8H10F4N2O and its molecular weight is 226.175. The purity is usually 95%.
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Biological Activity
Overview
1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. This compound features unique structural elements, including fluorine and trifluoroethoxy groups, which may enhance its pharmacological properties. This article discusses the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
- IUPAC Name : this compound
- CAS Number : Not specified in available sources.
- Molecular Formula : C8H9F4N2O
- Molecular Weight : Approximately 218.16 g/mol
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The presence of fluorine and trifluoroethoxy groups may affect the compound's binding affinity and selectivity towards various enzymes and receptors. Key mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : It could influence signal transduction pathways critical for cellular function.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have shown effectiveness against bacteria such as E. coli and S. aureus. A study demonstrated that modifications in the pyrazole structure can enhance antibacterial activity through the introduction of specific functional groups .
Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
---|---|---|---|
Pyrazole A | E. coli | 15 | |
Pyrazole B | S. aureus | 18 | |
This compound | TBD | TBD | TBD |
Anticancer Activity
The pyrazole scaffold has been extensively studied for its anticancer potential. Modifications to the pyrazole structure have yielded compounds that show promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, certain derivatives have demonstrated significant inhibitory effects on tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are crucial in cancer progression .
Case Studies
Case Study 1: Antimicrobial Efficacy
A research team synthesized a series of pyrazole derivatives and tested their efficacy against a range of bacterial strains. One derivative exhibited an inhibition rate comparable to standard antibiotics at low concentrations .
Case Study 2: Anticancer Properties
In another study evaluating the anticancer effects of pyrazole derivatives, compounds were tested against various cancer cell lines, showing up to 85% inhibition of cell proliferation at concentrations lower than those required for conventional chemotherapeutics .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Pyrazole C | Bromine substitution | Moderate antibacterial |
Pyrazole D | Methyl substitution | High anticancer activity |
This compound | Unique trifluoroethoxy group | TBD |
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F4N2O/c9-2-4-14-3-1-7(13-14)5-15-6-8(10,11)12/h1,3H,2,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTDYWQBMISWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1COCC(F)(F)F)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.